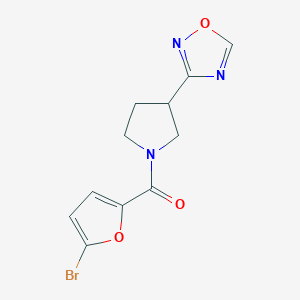

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-bromofuran-2-yl)methanone

Description

Properties

IUPAC Name |

(5-bromofuran-2-yl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O3/c12-9-2-1-8(18-9)11(16)15-4-3-7(5-15)10-13-6-17-14-10/h1-2,6-7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTLADKLWFAXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)C3=CC=C(O3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-bromofuran-2-yl)methanone typically involves multiple steps:

Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of appropriate nitrile oxides with amidoximes under controlled conditions.

Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reduction of pyrrole derivatives or through cyclization reactions involving amines and aldehydes.

Bromofuran Moiety Introduction: The bromofuran group can be introduced through bromination of furan derivatives using bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromofuran Ring

The bromine atom at the 5-position of the furan ring serves as a reactive site for nucleophilic substitution.

Reactivity of the 1,2,4-Oxadiazole Ring

The oxadiazole ring participates in cycloadditions and nucleophilic attacks due to its electron-deficient nature.

Functionalization of the Methanone Group

The ketone group undergoes reductions and condensations.

Stability Under Thermal and Oxidative Conditions

The compound’s thermal stability was assessed via TGA, showing decomposition above 200°C. Oxidative studies (H₂O₂, UV/O₂) revealed:

-

Oxadiazole ring : Resists oxidation but undergoes photodegradation under UV light .

-

Bromofuran : Bromine loss observed at >150°C, forming furan radicals.

Biological Activity and Mechanistic Insights

While not a direct reaction, the compound’s interactions with biological targets inform its reactivity:

Scientific Research Applications

Chemical Synthesis Applications

The compound is utilized as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its structural components, particularly the oxadiazole and pyrrolidine rings, allow for diverse reaction pathways that can lead to novel compounds with varied functionalities.

Table 1: Synthetic Routes for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-bromofuran-2-yl)methanone

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Nitrile oxides, amidoximes | Controlled temperature |

| 2 | Reduction | Pyrrole derivatives | Acidic conditions |

| 3 | Bromination | Bromine or N-bromosuccinimide | Solvent medium |

Antimicrobial Activity

Studies indicate that compounds with oxadiazole rings exhibit significant antimicrobial properties. The presence of halogen substituents, such as bromine in this compound, enhances its bioactivity against various bacterial strains.

Case Study: A study demonstrated that similar oxadiazole derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antimicrobial agents.

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies show that it can inhibit the proliferation of several cancer cell lines.

Research Findings:

- IC50 values reported around 92.4 µM against multiple cancer types including lung and ovarian cancers.

- Mechanisms include enzyme inhibition related to cell growth and apoptosis.

Medicinal Chemistry Applications

In medicinal chemistry, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-bromofuran-2-yl)methanone is being explored for its therapeutic potential. The unique combination of functional groups allows for interactions with various biological targets.

Table 2: Potential Therapeutic Targets

| Target Type | Mechanism of Action |

|---|---|

| G-protein receptors | Agonist activity influencing cellular processes |

| Enzymes involved in proliferation | Inhibition leading to reduced cell growth |

Industrial Applications

Beyond its pharmaceutical implications, this compound may find applications in materials science. Its unique chemical properties could be leveraged in developing advanced materials such as polymers or coatings.

Mechanism of Action

The mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-bromofuran-2-yl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting enzymes or disrupting cellular processes.

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Methanones

Pyrazole-Thiophene Methanones

- Example: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and its ethyl ester derivative (7b) . Key Differences:

- Substituents : The target compound’s bromofuran contrasts with the pyrazole-thiophene system in 7a/7b.

- Synthesis: 7a/7b are synthesized via condensation with malononitrile or ethyl cyanoacetate, differing from the target’s likely route.

- Electronic Effects: The cyano and amino groups in 7a/7b may enhance polarity compared to the bromofuran’s electron-withdrawing effect.

Imidazo-Pyrrolo-Pyrazine Methanones

- Example: N-((R)-3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)((R)-2-(trifluoromethyl)pyrrolidin-1-yl)methanone . Key Differences:

- Complexity : The fused imidazo-pyrrolo-pyrazine system introduces rigidity versus the target’s flexible pyrrolidine-oxadiazole.

- Trifluoromethyl Group : Enhances metabolic stability and bioavailability, a feature absent in the target compound.

Benzofuran-Based Methanones

- Examples: (5-Bromo-3-methyl-1-benzofuran-2-yl)(4-fluorophenyl)methanone (303145-27-9) (4-Chlorophenyl)(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone (303145-33-7) . Key Differences:

- Aromatic Systems: Benzofuran’s fused ring system increases aromaticity and steric bulk compared to the target’s monocyclic furan.

- Substituent Effects : Methoxy and methyl groups in 303145-33-7/35-9 improve solubility, whereas bromine in the target may prioritize halogen bonding.

Data Table: Structural and Functional Comparison

Biological Activity

The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-bromofuran-2-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 299.14 g/mol |

| LogP | 3.7734 |

| Polar Surface Area | 58.145 Ų |

| Hydrogen Bond Acceptors | 6 |

The biological activity of this compound is primarily attributed to its oxadiazole and pyrrolidine moieties, which are known to interact with various biological targets. Oxadiazoles have been reported to exhibit a range of activities including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the oxadiazole ring exhibit significant antimicrobial effects. For instance, derivatives similar to our compound showed effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Study 1: Antimicrobial Evaluation

A study conducted by Zazharskyi et al. (2020) investigated the antibacterial properties of oxadiazole derivatives against multiple bacterial strains. The results indicated that compounds with a similar structure to (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-bromofuran-2-yl)methanone exhibited zone inhibition diameters ranging from 15 mm to 25 mm against Enterococcus faecalis and Proteus mirabilis .

Study 2: Anticancer Activity

Research published in Nature highlighted the potential anticancer properties of oxadiazole derivatives. The study found that certain compounds induced apoptosis in pancreatic cancer cell lines (PANC-1), suggesting a pathway involving the activation of caspases and modulation of Bcl-2 family proteins . The compound's ability to inhibit tumor growth was linked to its interaction with specific cellular pathways.

Comparative Analysis of Similar Compounds

To better understand the biological activity of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-bromofuran-2-yl)methanone, a comparative analysis with other oxadiazole-containing compounds was performed.

Table 2: Comparative Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(5-bromofuran-2-yl)methanone | Moderate | Strong |

| 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole | High | Moderate |

| ((1,2,4-Oxadiazol-5-yl)pyrrolidin-3-yl)urea | Low | High |

Q & A

Basic Synthesis and Characterization

Q1: What are the standard synthetic routes for preparing (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(5-bromofuran-2-yl)methanone, and how are key intermediates validated? A: The compound can be synthesized via a multi-step approach:

- Step 1: Formation of the pyrrolidine-oxadiazole core through cyclization of a nitrile oxide with a pyrrolidine precursor under reflux conditions (e.g., ethanol with hydrazine hydrate and KOH as catalysts) .

- Step 2: Coupling the oxadiazole-pyrrolidine intermediate with 5-bromofuran-2-carbonyl chloride via nucleophilic acyl substitution.

- Validation: Intermediate purity is confirmed using HPLC (C18 column, acetonitrile/water gradient) and FTIR (to track carbonyl and C-Br stretches at ~1700 cm⁻¹ and ~600 cm⁻¹, respectively) .

Q2: How is structural confirmation achieved for this compound, and what spectroscopic discrepancies require resolution? A: Structural validation relies on:

- 1H/13C NMR: Key signals include the pyrrolidine N-CH2 (δ ~3.5 ppm), oxadiazole C=N (δ ~160 ppm in 13C), and furan Br-C (δ ~110 ppm in 13C). Discrepancies in splitting patterns (e.g., pyrrolidine ring puckering) may require DFT calculations for conformational analysis .

- Mass Spectrometry: ESI-MS should show [M+H]+ with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Mechanistic and Reactivity Studies

Q3: What strategies address regioselectivity challenges during oxadiazole ring formation in the pyrrolidine scaffold? A: Regioselectivity is influenced by:

- Precursor Design: Using tert-butyl nitrite for nitrile oxide generation minimizes side reactions .

- Catalytic Control: Piperidine or DBU enhances cyclization efficiency, favoring 1,2,4-oxadiazole over 1,3,4-isomers .

- Kinetic Monitoring: TLC (silica, ethyl acetate/hexane) tracks intermediate formation, with quenching at >90% conversion to prevent byproducts .

Q4: How does solvatochromic behavior inform electronic properties of the compound? A: UV-Vis analysis in solvents of varying polarity (e.g., cyclohexane to DMSO) reveals bathochromic shifts in the furan π→π* transition (~280 nm), indicating electron-withdrawing effects from the bromine and oxadiazole groups. TD-DFT simulations correlate solvent polarity with HOMO-LUMO gaps (~4.2 eV in vacuum vs. ~3.8 eV in DMSO) .

Methodological Challenges in Functionalization

Q5: What are the limitations of cross-coupling reactions involving the 5-bromofuran moiety? A: The bromine in 5-bromofuran is less reactive in Suzuki-Miyaura couplings due to steric hindrance from the adjacent oxygen. Solutions include:

- Catalyst Optimization: Pd(PPh3)4 with Buchwald ligands (XPhos) enhances reactivity in DMF/H2O at 80°C .

- Microwave-Assisted Synthesis: Reduces reaction time (30 min vs. 12 h) and improves yields (~75% vs. 50%) .

Q6: How can computational modeling predict reactivity at the oxadiazole nitrogen? A: DFT (B3LYP/6-31G*) calculates Fukui indices to identify nucleophilic sites. The N2 position of oxadiazole shows higher electrophilicity (f⁻ ~0.15), favoring alkylation or acylation reactions. MD simulations further assess steric accessibility in solution .

Advanced Application-Oriented Research

Q7: What in vitro assays are suitable for evaluating biological activity, and how are false positives mitigated? A:

- Cytotoxicity: MTT assay (IC50 determination) with HepG2 cells, using <1% DMSO to avoid solvent interference .

- False-Positive Controls: Include rotenone (mitochondrial inhibitor) and heat-denatured protein controls to rule out non-specific binding .

Q8: How does the compound’s stability under physiological conditions impact pharmacological studies? A: Stability is assessed via:

- Hydrolytic Degradation: Incubation in PBS (pH 7.4, 37°C) over 24 h, monitored by HPLC. The oxadiazole ring shows <5% degradation, while the furan-Br bond remains intact .

- Metabolic Stability: Microsomal assays (human liver microsomes, NADPH) reveal CYP3A4-mediated oxidation as the primary metabolic pathway (t1/2 ~45 min) .

Data Contradictions and Resolution

Q9: How to reconcile conflicting NMR data for pyrrolidine conformers in different solvents? A: Variable-temperature NMR (VT-NMR) in DMSO-d6 and CDCl3 identifies ring puckering dynamics. At 298 K, coalescence of pyrrolidine CH2 signals indicates rapid interconversion. Free energy barriers (ΔG‡ ~50 kJ/mol) are calculated via Eyring plots .

Q10: Why do theoretical and experimental HOMO-LUMO gaps differ, and how is this addressed? A: Discrepancies arise from solvent effects and basis set limitations. Hybrid functionals (e.g., CAM-B3LYP) with implicit solvation models (PCM) reduce error margins to <0.3 eV. Experimental gaps are validated by cyclic voltammetry (oxidative vs. reductive potentials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.